molecular formula C8H10BFO2 B12498941 Boronic acid, B-(4-ethyl-2-fluorophenyl)-

Boronic acid, B-(4-ethyl-2-fluorophenyl)-

Cat. No.: B12498941
M. Wt: 167.98 g/mol
InChI Key: GXDSNMICUVHQFV-UHFFFAOYSA-N
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Description

Boronic acid, B-(4-ethyl-2-fluorophenyl)-, is an organoboron compound that features a boronic acid functional group attached to a 4-ethyl-2-fluorophenyl moiety. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-(4-ethyl-2-fluorophenyl)-, typically involves the reaction of 4-ethyl-2-fluorophenylboronic acid with boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid components can mitigate costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-(4-ethyl-2-fluorophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boronic acid, B-(4-ethyl-2-fluorophenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of boronic acid, B-(4-ethyl-2-fluorophenyl)-, in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-(4-ethyl-2-fluorophenyl)-, is unique due to the presence of both an ethyl and a fluorine substituent on the phenyl ring. This combination can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H10BFO2

Molecular Weight

167.98 g/mol

IUPAC Name

(4-ethyl-2-fluorophenyl)boronic acid

InChI

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3

InChI Key

GXDSNMICUVHQFV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)CC)F)(O)O

Origin of Product

United States

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